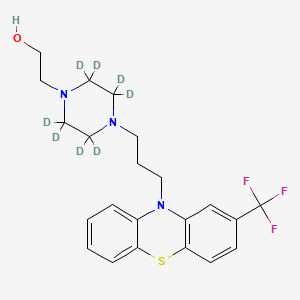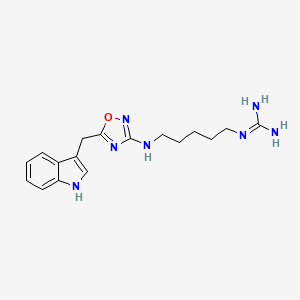
Phidianidine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phidianidine B is a natural product isolated from the marine mollusk Phidiana militaris. It is a 1,2,4-oxadiazole derivative that links an indole system with an aminoalkyl guanidine group. This compound has garnered significant interest due to its unique structure and potent biological activities, including cytotoxicity against various tumor cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phidianidine B can be synthesized through a seven-step process with a total yield of 14% . The synthesis involves the coupling of 3-indolacetic acid methyl ester with an amino-alkyl hydroxy guanidine intermediate. The key steps include:
- Preparation of the amino-alkyl hydroxy guanidine intermediate.
- Coupling with 3-indolacetic acid methyl ester.
- Cyclization to form the 1,2,4-oxadiazole ring .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily synthesized in research laboratories for scientific studies .
Analyse Chemischer Reaktionen
Types of Reactions
Phidianidine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or guanidine moieties.
Substitution: Substitution reactions can occur at the indole ring or the guanidine group, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Phidianidine B has several scientific research applications, including:
Wirkmechanismus
Phidianidine B exerts its effects through several mechanisms:
Cytotoxicity: It induces cell death in tumor cells by disrupting cellular processes.
PTP1B Inhibition: It inhibits the activity of protein tyrosine phosphatase 1B, which plays a role in regulating insulin signaling and glucose homeostasis.
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Phidianidine B is unique due to its 1,2,4-oxadiazole ring, which is rare in natural products. Similar compounds include:
Phidianidine A: Another 1,2,4-oxadiazole derivative isolated from the same marine mollusk, differing by the presence of a bromine atom.
Synthetic 1,2,4-oxadiazoles: These compounds are used in various pharmaceutical applications but often lack the natural origin and specific biological activities of this compound.
This compound stands out due to its potent cytotoxicity and specificity towards certain cell types, making it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H23N7O |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-[5-[[5-(1H-indol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine |
InChI |
InChI=1S/C17H23N7O/c18-16(19)20-8-4-1-5-9-21-17-23-15(25-24-17)10-12-11-22-14-7-3-2-6-13(12)14/h2-3,6-7,11,22H,1,4-5,8-10H2,(H,21,24)(H4,18,19,20) |
InChI-Schlüssel |
DDXQZNQMFITAGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NC(=NO3)NCCCCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


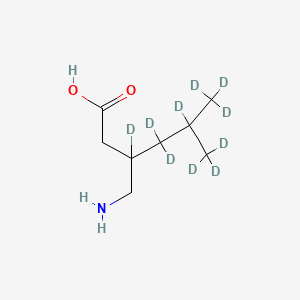
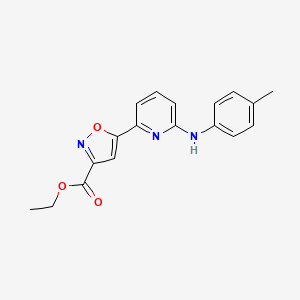
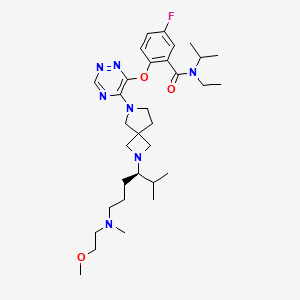
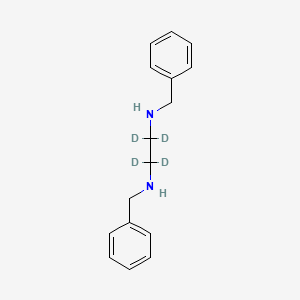
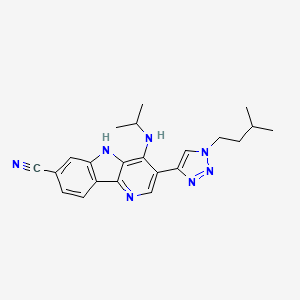
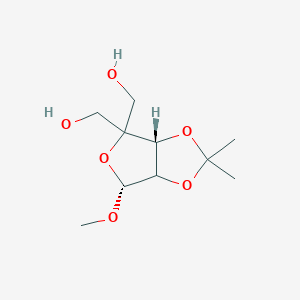
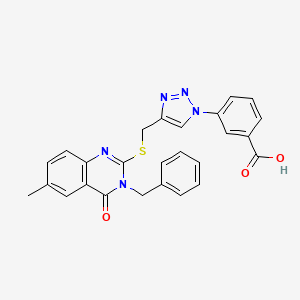
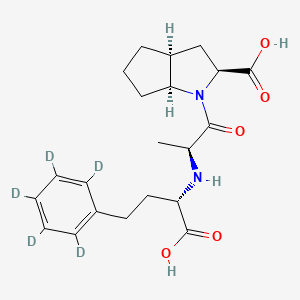

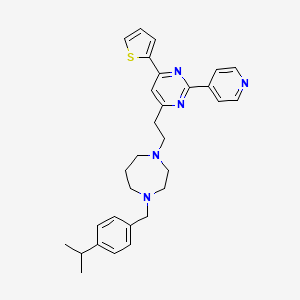
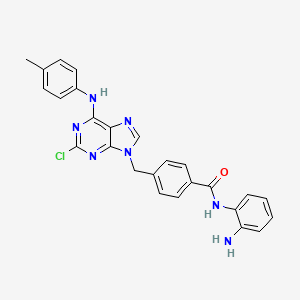
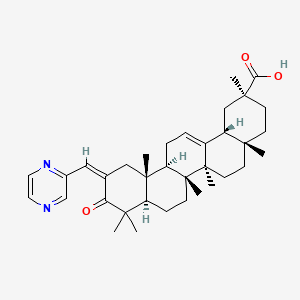
![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
